For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-6-nitro-1H-indazole
This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-Methyl-6-nitro-1H-indazole (CAS No: 6494-19-5). It is intended for use by professionals in the fields of chemical research, organic synthesis, and pharmaceutical development.
Introduction
3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structure, featuring an indazole core with a methyl group at the 3-position and a nitro group at the 6-position, imparts a high degree of reactivity and makes it a valuable building block in medicinal chemistry.[2] This compound is particularly noted as a key intermediate in the preparation of Pazopanib, an oral angiogenesis inhibitor that targets vascular endothelial growth factor receptor (VEGFR).[3][4] Its applications extend to the synthesis of antibacterial and antiviral drugs, as well as materials for the agrochemical and dye industries.[1][2]
Chemical and Physical Properties
3-Methyl-6-nitro-1H-indazole is a solid, beige to dark yellow powder at room temperature.[3][4] It exhibits moderate solubility in organic solvents like chloroform (B151607) and methanol (B129727) and is minimally soluble in water.[3] The presence of the nitro and methyl groups on the indazole ring contributes to its chemical reactivity and thermal stability.[5]
Table 1: Physical and Chemical Properties of 3-Methyl-6-nitro-1H-indazole
| Property | Value | Reference(s) |
| CAS Number | 6494-19-5 | [2] |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Appearance | Solid, beige to dark yellow powder | [3][4] |
| Melting Point | 187-188°C | [2][5] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [2][3] |
| Density | 1.437 g/cm³ | [2][3] |
| pKa (Predicted) | 11.47 ± 0.40 | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol; minimum in water | [3][4] |
| Storage | Sealed in a dry, cool place at room temperature | [3][4] |
Synthesis and Reactivity
The synthesis of 3-Methyl-6-nitro-1H-indazole can be achieved through several routes, primarily involving the construction of the indazole ring followed by nitration, or the cyclization of a pre-nitrated precursor.
Synthesis Methodologies
Method 1: Direct Nitration This method uses 3-methylindazole as the starting material. The nitration is performed using a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to introduce a nitro group at the 6-position of the indazole ring.[6] While the process is straightforward, it requires strict temperature control to minimize the formation of by-products.[6]
Method 2: Indirect Nitration This approach involves the cyclization of a starting material like o-aminotoluene to form the indazole ring, followed by a selective nitration step.[6][7] This can offer higher selectivity and fewer side reactions compared to direct nitration.[6]
Method 3: Synthesis from 2-Ethyl-5-nitroaniline (B1661927) A common laboratory and industrial synthesis involves the diazotization of 2-ethyl-5-nitroaniline followed by intramolecular cyclization.[3][8]
Detailed Experimental Protocol: Synthesis from 2-Ethyl-5-nitroaniline[8]
-
Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (B80452) (424 mg, 1 equivalent) in water (1 ml) all at once.
-
Reaction: Continue stirring the reaction mixture for 15 minutes at 25 °C. After 3 hours, remove any residual solid by filtration.
-
Crystallization: Allow the filtrate to stand at room temperature for 3 days.
-
Work-up: Concentrate the solution under vacuum. Dilute the residue with 2 ml of water and stir vigorously.
-
Isolation: Collect the solid product by filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by flash chromatography using a 4:1 hexane/ethyl acetate (B1210297) eluent to yield 3-methyl-6-nitro-1H-indazole as a solid (436 mg, 40.5% yield).[8]
A general workflow for the synthesis and purification is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- 3. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 4. 3-methyl-6-nitro-3H-indazole [chembk.com]
- 5. 3-Methyl-6-nitro-1H-indazole: Relative Molecular Mass and Related Information - LISKON [liskonchem.com]
- 6. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 7. Analysis of the Production Process for 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- 8. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
